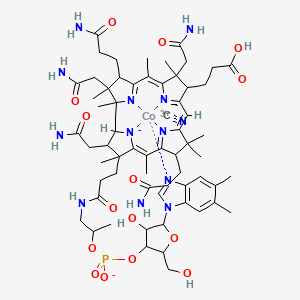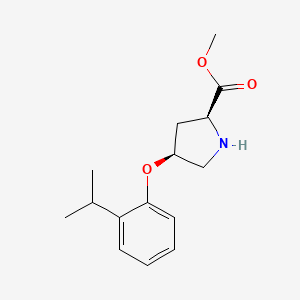
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate, also known as (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylic acid methyl ester, is a synthetic compound that has been widely studied for its potential applications in various scientific research areas. It is a chiral compound, with two different asymmetric centers, and is widely used in organic synthesis. This compound is also known as (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylic acid methyl ester, and is abbreviated as MIPPC.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Catalysis
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate and its derivatives are utilized in various chemical synthesis processes. It has been employed in the catalytic synthesis of pyrrolidine derivatives through intramolecular hydroamination of unactivated olefins, demonstrating functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005). Similarly, this compound has been a part of the synthesis process for highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, displaying excellent yields and regioselectivity (Zhu et al., 2003).
2. Structural Analysis and Coordination Chemistry
Studies involving the absolute structure determination of chiral pyrrolidine derivatives, including those similar to methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate, have demonstrated the compound's role as a coordination partner for cations. Advanced techniques such as diffraction, CD spectroscopy, and theoretical calculations have been employed for this purpose, highlighting the compound's relevance in structural chemistry (Wang & Englert, 2019).
3. Bioactive Compound Synthesis
The compound has been used in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, highlighting its utility in creating bioactive molecules. This synthesis involves oxidative decarboxylation and beta-iodination of amino acids, leading to products that can be manipulated to form bicyclic systems present in numerous natural products (Boto et al., 2001). The flexibility in introducing different substituents during synthesis opens up avenues for developing compounds with diverse biological activities.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJWGSZMGYCHL-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



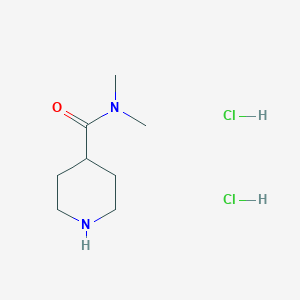
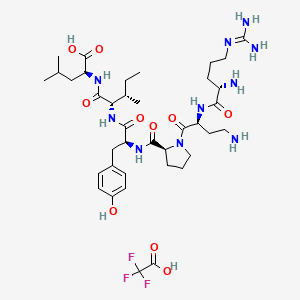
![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)
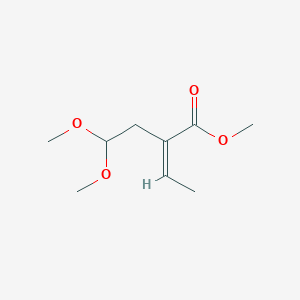
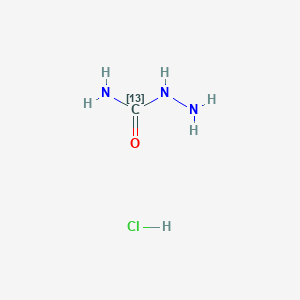
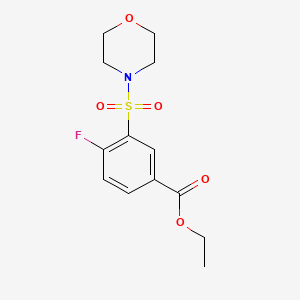
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
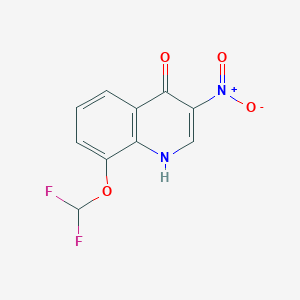
![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)
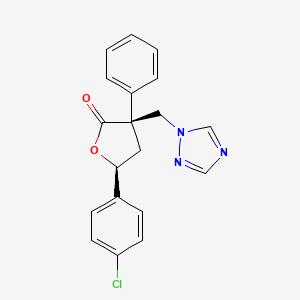
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
